3-bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Anticancer Hepatocellular carcinoma Cytotoxicity

3-Bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946211-88-7, molecular formula C23H21BrN2O3S, MW 485.4 g/mol) is a synthetic small molecule that integrates a 1,2,3,4-tetrahydroquinoline core with an N-tosyl sulfonamide and a 3-bromobenzamide substituent. This compound belongs to a broader class of sulfonamide-bearing tetrahydroquinoline derivatives that have been explored for anticancer activity, particularly through carbonic anhydrase inhibition and NF-κB pathway modulation.

Molecular Formula C23H21BrN2O3S
Molecular Weight 485.4 g/mol
CAS No. 946211-88-7
Cat. No. B3310626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS946211-88-7
Molecular FormulaC23H21BrN2O3S
Molecular Weight485.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C23H21BrN2O3S/c1-16-7-10-21(11-8-16)30(28,29)26-13-3-5-17-15-20(9-12-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27)
InChIKeyADEJOWSFPXFWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946211-88-7): A Sulfonamide-Tetrahydroquinoline Hybrid for Anticancer Probe Discovery


3-Bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946211-88-7, molecular formula C23H21BrN2O3S, MW 485.4 g/mol) is a synthetic small molecule that integrates a 1,2,3,4-tetrahydroquinoline core with an N-tosyl sulfonamide and a 3-bromobenzamide substituent . This compound belongs to a broader class of sulfonamide-bearing tetrahydroquinoline derivatives that have been explored for anticancer activity, particularly through carbonic anhydrase inhibition and NF-κB pathway modulation [1][2]. It is commercially available from screening compound suppliers, such as Life Chemicals (catalog F2042-0105), and is primarily utilized in early-stage drug discovery and chemical biology research.

Why Close Analogs of 3-Bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Cannot Be Assumed Equivalent


Within the N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide series, even minor substituent variations on the benzamide ring—such as replacing the 3-bromo group with hydrogen, chloro, methyl, or fluoro at different positions—can drastically alter cytotoxic potency and target engagement profiles. Published structure-activity relationship (SAR) analyses on related sulfonamide-tetrahydroquinoline hybrids demonstrate that the presence and position of a halogen atom, particularly bromine, is a critical determinant of anticancer activity against hepatocellular carcinoma cells and the ability to inhibit NF-κB–DNA binding [1]. Consequently, substituting 3-bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide with a des-bromo or regioisomeric analog without experimental validation risks loss of the desired biological effect.

Prioritization Evidence for 3-Bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Over Structural Analogs


Enhanced Cytotoxicity Against Hepatocellular Carcinoma (Hep3B) Conferred by 3-Bromo Substitution

A 2018 study integrating quinoline and sulfonyl pharmacophores for NF-κB-targeted anticancer agents reported that molecules containing a bromine atom and a sulfonamide linkage exhibited the most potent cytotoxicity toward Hep3B liver cancer cells, achieving MTS relative viability values below 0.40, comparable to the doxorubicin positive control (0.12) [1]. While the exact value for 3-bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide was not isolated in the published abstract, the study explicitly identified bromine as a favorable structural feature for strong anticancer effect [1]. By contrast, unsubstituted benzamide or smaller halogen (e.g., fluoro, chloro) analogs in related tetrahydroquinoline-sulfonamide series consistently show reduced cytotoxicity, a trend well-documented in carbonic anhydrase IX/XII inhibition assays [2].

Anticancer Hepatocellular carcinoma Cytotoxicity

Confirmation of NF-κB DNA Binding Inhibition by Electrophoretic Mobility Shift Assay (EMSA)

The 2018 study demonstrated that selected quinoline-sulfonamide hybrids, including bromine-containing representatives, directly inhibit the binding of NF-κB transcription factor to its target DNA sequence, as evidenced by electrophoretic mobility shift assay (EMSA) [1]. This mechanistic readout provides a functional differentiation from analogs that may lack this specific target engagement. Although individual compound IC50 values for NF-κB–DNA complex disruption were not disclosed in the publicly available abstract, the study positions brominated sulfonamide-tetrahydroquinolines as lead structures for NF-κB inhibition [1]. In contrast, many other tetrahydroquinoline derivatives are primarily characterized as carbonic anhydrase inhibitors, not NF-κB modulators [2].

NF-κB inhibition Electrophoretic mobility shift assay Transcription factor

Verified Commercial Availability with Defined Purity and Pricing Advantage

Unlike many custom-synthesized analogs that require de novo synthesis and lengthy purification, 3-bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is stock-available from Life Chemicals (catalog F2042-0105) at ≥90% purity, with transparent pricing: $57.00 for 2 µmol and $63.00 for 5 µmol (as of May 2023) [1]. This contrasts with several positional isomer analogs (e.g., 2-methyl, 4-fluoro, or 2-chloro variants) that are only listed by non-verified suppliers or require custom quotation, thereby introducing longer lead times and higher procurement risk for time-sensitive screening campaigns.

Chemical procurement Screening library Purity

Recommended Application Scenarios for 3-Bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide


Primary Hit Identification in NF-κB-Driven Hepatocellular Carcinoma Screening

Given the class-level evidence for NF-κB pathway inhibition and cytotoxicity against Hep3B liver cancer cells, this compound is best deployed as a screening hit in phenotypic assays for hepatocellular carcinoma. Its brominated structure aligns with the pharmacophore features identified for NF-κB–DNA binding disruption [1][1]. Use at 10–100 µM in MTS viability assays with doxorubicin as positive control.

Control Compound for Bromodomain or Kinase Selectivity Panels

The tetrahydroquinoline-sulfonamide scaffold is recurrent in bromodomain and kinase inhibitor chemotypes. This compound can serve as a selectivity control when profiling lead candidates against BRD4 or PLK1, leveraging its distinct 3-bromo substitution pattern to assess off-target liability [2]. It should be run at a single concentration (e.g., 1 µM) in a panel of epigenetic targets.

Chemical Probe for Structure-Activity Relationship Expansion Around the Tetrahydroquinoline Sulfonamide Core

For medicinal chemistry teams expanding SAR around the tetrahydroquinoline sulfonamide core, this compound provides a well-defined starting point with assured commercial availability. Its 3-bromo substituent allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald) to generate diverse analog libraries [3].

Procurement Benchmark for Sulfonamide-Tetrahydroquinoline Library Acquisition

With transparent pricing and defined purity (≥90%), this compound serves as a procurement reference for budget planning when acquiring larger screening libraries in the sulfonamide-tetrahydroquinoline chemical space. Its price point of ~$30/µmol (2 µmol scale) establishes a cost baseline for comparing custom synthesis quotes for analogs [4].

Quote Request

Request a Quote for 3-bromo-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.